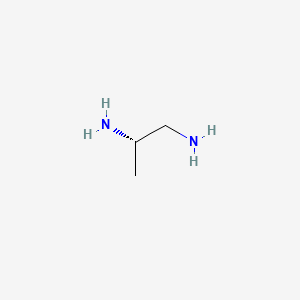

(2S)-propane-1,2-diamine

Übersicht

Beschreibung

(2S)-propane-1,2-diamine is an organic compound with the molecular formula C3H10N2 It is a chiral diamine, meaning it has two amine groups (-NH2) attached to a propane backbone The (2S) designation indicates that the compound has a specific stereochemistry, with the amine groups positioned in a way that gives it a particular three-dimensional arrangement

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(2S)-propane-1,2-diamine can be synthesized through several methods. One common approach involves the reduction of (2S)-propane-1,2-dinitrile using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with the nitrile groups being reduced to amine groups.

Another method involves the reductive amination of (2S)-propane-1,2-diol. In this process, the diol is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

On an industrial scale, this compound is often produced through the hydrogenation of (2S)-propane-1,2-dinitrile. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in a high-pressure reactor with a suitable catalyst to ensure complete conversion of the nitrile groups to amine groups.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-propane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles, depending on the reaction conditions.

Reduction: It can be further reduced to form primary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Imines or nitriles.

Reduction: Primary amines.

Substitution: Various substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

(2S)-Propane-1,2-diamine is widely used as a bidentate ligand in the formation of metal complexes. Its ability to coordinate with metal ions enhances the stability and reactivity of these complexes. For example, studies have shown its effectiveness in forming stable complexes with transition metals such as lead (II) and copper (II), which are utilized in catalysis and materials synthesis .

Organic Synthesis

The compound serves as a crucial building block in organic synthesis. It is employed in the synthesis of various pharmaceuticals and agrochemicals. Its chiral nature allows for the production of enantiomerically pure compounds, which are essential in drug development. Researchers have demonstrated its utility in synthesizing complex molecules through reactions such as Schiff base formation , where it reacts with aldehydes or ketones to yield valuable intermediates .

Biological Applications

In biological research, this compound has been investigated for its potential as a biochemical probe . Its ability to interact with biological macromolecules makes it suitable for studying enzyme mechanisms and receptor-ligand interactions. Preliminary studies indicate that it may exhibit antioxidant and antimicrobial properties , suggesting potential therapeutic applications .

Material Science

The compound's properties extend to material science, where it is used in the development of specialty chemicals and materials. Its role as a precursor in synthesizing polymers and other materials highlights its versatility . Moreover, research into its crystal structures has revealed insights into its interactions at the molecular level, which can inform the design of new materials with tailored properties .

Case Study 1: Metal Complex Formation

A study conducted on the reaction between this compound and lead (II) nitrate demonstrated the formation of a stable lead complex. The resulting compound exhibited enhanced solubility and stability compared to lead salts alone, indicating potential applications in environmental remediation processes .

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of this compound revealed that it showed significant activity against various bacterial strains. This property positions it as a candidate for developing new antimicrobial agents, particularly in combating antibiotic-resistant bacteria.

Wirkmechanismus

The mechanism by which (2S)-propane-1,2-diamine exerts its effects depends on its specific application. In biological systems, it can act as a ligand, binding to metal ions and forming complexes that can catalyze various biochemical reactions. The compound’s amine groups can also participate in hydrogen bonding and other interactions, influencing its reactivity and binding properties.

Vergleich Mit ähnlichen Verbindungen

(2S)-propane-1,2-diamine can be compared to other similar compounds such as (2R)-propane-1,2-diamine and ethylenediamine. While (2R)-propane-1,2-diamine has the same molecular formula, its stereochemistry is different, leading to distinct chemical and biological properties. Ethylenediamine, on the other hand, has a different carbon backbone, which affects its reactivity and applications.

List of Similar Compounds

- (2R)-propane-1,2-diamine

- Ethylenediamine

- 1,3-diaminopropane

Biologische Aktivität

(2S)-propane-1,2-diamine, also known as 1,2-diaminopropane, is an organic compound with the molecular formula C3H10N2. This chiral diamine features two amine groups (-NH2) attached to a propane backbone, making it significant in various biological and chemical applications. The compound's stereochemistry plays a crucial role in its biological activity and interactions with other molecules.

The biological activity of this compound is primarily attributed to its ability to act as a ligand and enzyme inhibitor. It can bind to active sites on enzymes, preventing substrate binding and subsequent catalytic activity. This property is particularly useful in drug design and development, where selective inhibition of enzymes is desired.

Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit various enzymes involved in metabolic pathways. For instance:

- Aminopeptidases : Studies indicate that this compound effectively inhibits aminopeptidases, which are crucial for protein digestion and metabolism.

- Monoamine Oxidase (MAO) : This compound has shown potential as an inhibitor of MAO, an enzyme involved in the degradation of neurotransmitters such as serotonin and dopamine.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. A notable study reported that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that modifications to the diamine structure can enhance its antibacterial properties.

Case Studies

-

Inhibition of Cancer Cell Proliferation :

A study investigated the effects of this compound on cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast cancer cells (MCF-7) at concentrations above 50 µM. The proposed mechanism involves apoptosis induction through caspase activation. -

Neuroprotective Effects :

Another study evaluated the neuroprotective effects of this compound in a rat model of neurodegeneration induced by oxidative stress. The administration of the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cognitive function as assessed by behavioral tests.

Synthetic Routes

This compound can be synthesized through several methods:

- Reductive Amination : A common method involves the reductive amination of propane-1,2-diol with ammonia or an amine source using sodium cyanoborohydride as a reducing agent.

- Catalytic Hydrogenation : This method utilizes hydrogen gas to reduce nitro compounds to their corresponding amines under mild conditions.

Characterization Techniques

Characterization of synthesized this compound is typically performed using:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and purity.

- Infrared Spectroscopy (IR) : Used to identify functional groups present in the compound.

Eigenschaften

IUPAC Name |

(2S)-propane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHJOMMDDJHIJH-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349005 | |

| Record name | (2S)-propane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15967-72-3 | |

| Record name | (2S)-propane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-propane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.